Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate
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Overview
Description
Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate is a chemical compound that is commonly used in scientific research. It is known for its ability to inhibit certain enzymes and has been studied for its potential use in treating various diseases.
Scientific Research Applications
Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate has been studied for its potential use in treating various diseases. One of its main applications is in cancer research, where it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques in the brain.
Mechanism of Action
Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate works by inhibiting the activity of certain enzymes that are involved in various biological processes. Specifically, it inhibits the activity of enzymes such as cathepsin B and cathepsin L, which are involved in cancer cell growth and proliferation, as well as enzymes such as beta-secretase, which are involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate are largely dependent on the specific enzymes that it inhibits. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells, while in Alzheimer's research, it has been shown to inhibit the formation of amyloid plaques in the brain. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool for studying the specific biological processes that are affected by these enzymes. However, one limitation of using this compound is that it may have off-target effects, meaning that it may inhibit enzymes that are not the intended target.
Future Directions
There are many potential future directions for research on Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate. One area of research could be focused on developing more selective inhibitors of specific enzymes, which could lead to the development of more effective treatments for diseases such as cancer and Alzheimer's. Another area of research could be focused on understanding the off-target effects of this compound, which could help to improve its specificity and reduce the risk of unintended side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate involves the reaction of 5-chloro-4-iodo-2-methoxybenzoic acid with glycine methyl ester hydrochloride. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out in a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography.
properties
IUPAC Name |
methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO4/c1-17-9-4-8(13)7(12)3-6(9)11(16)14-5-10(15)18-2/h3-4H,5H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVXPJCWFNVRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC(=O)OC)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate |
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